molecular formula C18H14O3 B14426893 Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- CAS No. 79146-81-9

Benz(a)anthracene-8,9,10-triol, 8,9-dihydro-

Cat. No.: B14426893
CAS No.: 79146-81-9
M. Wt: 278.3 g/mol
InChI Key: XPOMAGCFSJYBBI-UHFFFAOYSA-N
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Description

Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its complex structure of fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- typically involves multi-step organic reactions. One common method includes the reduction of benz(a)anthracene followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under stringent conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into more oxidized forms, often using reagents like potassium permanganate.

    Reduction: Reduction reactions can further hydrogenate the compound, typically using hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- has several applications in scientific research:

    Chemistry: Used as a model compound to study PAH behavior and reactions.

    Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Explored for its potential anti-cancer properties due to its ability to intercalate with DNA.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism by which Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- exerts its effects involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and potentially leading to mutations. This intercalation is facilitated by the planar structure of the compound, allowing it to fit snugly between the DNA bases.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent compound, known for its carcinogenic properties.

    7,12-Dimethylbenz(a)anthracene: A derivative with additional methyl groups, used in cancer research.

    Benz(a)anthracene-7,12-dione: An oxidized form with quinone groups.

Uniqueness

Benz(a)anthracene-8,9,10-triol, 8,9-dihydro- is unique due to its specific hydroxylation pattern and reduced state, which confer distinct chemical and biological properties

Properties

CAS No.

79146-81-9

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

8,9-dihydrobenzo[b]phenanthrene-8,9,10-triol

InChI

InChI=1S/C18H14O3/c19-16-9-12-8-14-11(7-15(12)17(20)18(16)21)6-5-10-3-1-2-4-13(10)14/h1-9,17-21H

InChI Key

XPOMAGCFSJYBBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C(C(C4O)O)O)C=C32

Origin of Product

United States

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